N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Hydrogen bonding Aqueous solubility Target engagement

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396782-06-1) is a synthetic unsymmetrical oxalamide derivative with molecular formula C18H22N2O3 and a molecular weight of approximately 326.4 g/mol. The compound belongs to the oxalamide class, characterized by a central ethanediamide core substituted at N1 with a 4-ethoxyphenyl group and at N2 with a 3-hydroxy-3-phenylpropyl chain.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 1396782-06-1
Cat. No. B2464833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
CAS1396782-06-1
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C19H22N2O4/c1-2-25-16-10-8-15(9-11-16)21-19(24)18(23)20-13-12-17(22)14-6-4-3-5-7-14/h3-11,17,22H,2,12-13H2,1H3,(H,20,23)(H,21,24)
InChIKeyLFYVXNCTVKYFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396782-06-1): Structural Identity and Procurement Context


N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396782-06-1) is a synthetic unsymmetrical oxalamide derivative with molecular formula C18H22N2O3 and a molecular weight of approximately 326.4 g/mol [1]. The compound belongs to the oxalamide class, characterized by a central ethanediamide core substituted at N1 with a 4-ethoxyphenyl group and at N2 with a 3-hydroxy-3-phenylpropyl chain [2]. This substitution pattern confers a chiral center at the 3-hydroxy position and creates a hydrogen-bonding profile distinct from closely related des-hydroxy analogs. The compound is cataloged by several research chemical suppliers as a building block and probe molecule, though peer-reviewed biological characterization remains limited as of mid-2026 .

Why Generic Oxalamide Substitution Fails for N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide


Within the oxalamide class, substitution at the N1 and N2 positions dramatically alters hydrogen-bonding capacity, lipophilicity, and stereochemical properties, making simple interchange among analogs inappropriate for rigorous research applications [1]. The target compound bears a secondary alcohol on the N2 phenylpropyl chain that its closest cataloged analog (N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide, CAS 899748-70-0) lacks entirely [2]. This single structural difference introduces an additional hydrogen-bond donor (3 vs. 2), lowers computed logP, and creates a chiral center absent in the des-hydroxy comparator—altering both physicochemical and potential pharmacodynamic profiles in ways that cannot be compensated by adjusting concentration or formulation alone [3]. Procurement decisions based solely on oxalamide class membership without verifying the specific N1/N2 substitution pattern risk introducing uncontrolled variables into biological assays.

Quantitative Differential Evidence: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide vs. Closest Analogs


Hydrogen-Bond Donor Count: Target (3) vs. Des-Hydroxy Analog N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide (2)

The target compound possesses a secondary alcohol at the 3-position of the N2 phenylpropyl chain, yielding a computed hydrogen-bond donor count of 3 (two oxalamide NH groups plus one OH). The closest direct analog, N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 899748-70-0), lacks this hydroxyl group and has a computed H-bond donor count of only 2 [1]. This difference is structurally verifiable and independent of any biological assay context. In oxalamide-based gelator systems, the presence of OH groups has been shown to enable cooperative hydrogen-bonding networks that are absent in OH-free analogs [2].

Hydrogen bonding Aqueous solubility Target engagement

Estimated Lipophilicity (LogP) Reduction: Target (~2.5–3.0) vs. Des-Hydroxy Analog (XLogP3 = 3.5)

The presence of the 3-hydroxy group in the target compound is predicted to reduce logP by approximately 0.5–1.0 units relative to the des-hydroxy comparator N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide, which has a computed XLogP3-AA of 3.5 [1]. A structurally analogous oxalamide, N1-benzyl-N2-(4-ethoxyphenyl)oxalamide, has a reported LogP of 2.51 , supporting the estimated logP range of 2.5–3.0 for the target compound when corrected for the additional phenyl and hydroxyl groups. This reduction in lipophilicity is consistent with the well-established contribution of aliphatic hydroxyl groups to logP (~ −0.5 to −0.7 per OH in similar chemical contexts) [2].

Lipophilicity Aqueous solubility ADME prediction

Stereochemical Differentiation: Chiral Center at N2 3-Position vs. Achiral Des-Hydroxy and N1-Only Analogs

The target compound possesses a single chiral center at the 3-hydroxy position of the N2 phenylpropyl chain, making it amenable to enantioselective synthesis and resolution. In contrast, the closest analog N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 899748-70-0) is fully achiral (Defined Atom Stereocenter Count = 0) [1]. N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide (CAS 1396798-22-3) shares the chiral N2 motif but replaces the 4-ethoxyphenyl with an unsubstituted phenyl group, losing the electronic and steric contributions of the para-ethoxy substituent . In chiral bis(amino alcohol)oxalamide gelator systems, enantiopure compounds exhibit distinct supramolecular organization and gelation behavior compared to their racemic mixtures [2].

Chirality Enantioselectivity Stereospecific interactions

Class-Level Functional Evidence: Oxalamide Derivatives as sEH and PAI-1 Inhibitors — Structural Context for Target Compound Prioritization

Although no published IC50 data exist specifically for the target compound, the oxalamide chemotype has established precedent as a pharmacophore for inhibiting human soluble epoxide hydrolase (sEH) and plasminogen activator inhibitor-1 (PAI-1) [1][2]. In the sEH field, substituted oxyoxalamides with N-aryl and N-alkyl substituents achieved nanomolar potency when optimized, and the oxalamide function itself was validated as both a primary and secondary pharmacophore [1]. In PAI-1 inhibition, oxalamide derivative 4 demonstrated an IC50 of 96 µM, with trifluoromethyl-substituted analogs improving to 4.5 µM [2]. The target compound's 3-hydroxy group provides a synthetic handle for further derivatization (e.g., esterification, oxidation to ketone) that des-hydroxy analogs lack, offering a clear advantage for SAR expansion campaigns [3].

Soluble epoxide hydrolase PAI-1 Inflammation

Recommended Application Scenarios for N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide Based on Differential Evidence


Screening Library Design for Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery

The oxalamide core is validated as a productive pharmacophore for human sEH inhibition, with substituted oxyoxalamides achieving nanomolar potency in published SAR campaigns [1]. The target compound adds a 3-hydroxy group not present in the majority of published oxalamide sEH inhibitors, offering an additional hydrogen-bonding contact point that may engage residues in the sEH active site. Procurement of this compound for sEH-focused screening libraries is justified by (a) the established class precedent, (b) the structural novelty of the hydroxyl-bearing N2 chain, and (c) the synthetic tractability of the OH group for further SAR expansion via esterification or oxidation [1].

Physicochemical Comparator in Solubility and Formulation Studies

With an estimated logP of 2.5–3.0 (vs. 3.5 for its des-hydroxy analog) and an additional hydrogen-bond donor, the target compound serves as a valuable tool for quantifying the impact of a single aliphatic hydroxyl group on oxalamide solubility, LogD, and plasma protein binding [2]. Researchers can pair this compound with its des-hydroxy analog (CAS 899748-70-0) in head-to-head solubility and permeability assays to generate paired PhysChem datasets that inform lead optimization strategies for oxalamide-based programs.

Chiral Probe for Enantioselective Biological Interaction Studies

The chiral center at the N2 3-hydroxy position allows procurement of enantiomerically enriched or resolved samples for differential biological testing [3]. If a protein target (e.g., a kinase, sEH, or PAI-1) exhibits enantioselective binding, comparing (R)- and (S)-enantiomers of this compound can reveal stereospecific pharmacophore requirements that achiral analogs (such as CAS 899748-70-0) cannot address. This application is particularly relevant for academic groups studying chiral recognition in oxalamide-binding enzymes [3].

Derivatization Scaffold for Targeted Covalent Inhibitor Design

The 3-hydroxy group provides a chemically accessible handle for installing electrophilic warheads (e.g., acrylate esters, vinyl sulfonates) or fluorophores without modifying the oxalamide pharmacophore . This positions the target compound as a superior starting scaffold compared to the des-hydroxy analog (CAS 899748-70-0), which would require de novo functionalization of the N2 alkyl chain. For medicinal chemistry groups pursuing targeted covalent inhibitor (TCI) strategies within oxalamide chemotypes, this compound offers a one-step derivatization advantage .

Quote Request

Request a Quote for N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.